AM 374

Description

Properties

IUPAC Name |

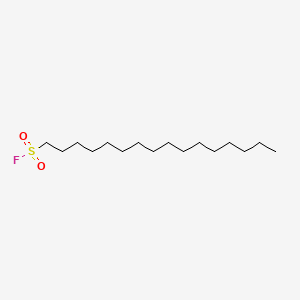

hexadecane-1-sulfonyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H33FO2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20(17,18)19/h2-16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIVFMUVBIHIZAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCS(=O)(=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H33FO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60235876 | |

| Record name | Hexadecanesulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60235876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86855-26-7 | |

| Record name | 1-Hexadecanesulfonyl fluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86855-26-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexadecanesulfonyl fluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086855267 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexadecanesulfonyl fluoride | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02035 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Hexadecanesulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60235876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HEXADECANESULFONYL FLUORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ANCAJYD3FV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

AM374's Mechanism of Action on Fatty Acid Amide Hydrolase (FAAH): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the mechanism of action of AM374, a potent inhibitor of Fatty Acid Amide Hydrolase (FAAH). AM374, a palmitylsulfonyl fluoride, acts as an irreversible, covalent inhibitor of FAAH, a key enzyme in the endocannabinoid system responsible for the degradation of anandamide and other fatty acid ames. This document consolidates quantitative data, details experimental methodologies for the characterization of such inhibitors, and provides visual representations of the molecular interactions and experimental workflows. The information presented herein is intended to support researchers and professionals in the fields of pharmacology, drug discovery, and neuroscience in their understanding and investigation of FAAH inhibition.

Introduction

Fatty Acid Amide Hydrolase (FAAH) is a serine hydrolase that plays a critical role in regulating the signaling of the endocannabinoid system by hydrolyzing fatty acid amides, including the endogenous cannabinoid anandamide. Inhibition of FAAH has emerged as a promising therapeutic strategy for a variety of conditions, including pain, anxiety, and inflammatory disorders. By preventing the breakdown of anandamide, FAAH inhibitors elevate its endogenous levels, thereby enhancing cannabinoid receptor signaling.

AM374 is a potent and irreversible inhibitor of FAAH.[1] As a member of the fatty acid sulfonyl fluoride class of compounds, it demonstrates high efficacy in inactivating FAAH.[1] This guide delves into the specifics of its mechanism of action, providing a comprehensive resource for researchers.

Quantitative Data Summary

The inhibitory activity of AM374 on FAAH has been quantified in various studies. The following table summarizes the key quantitative data available for AM374 and its interaction with FAAH, as well as its primary off-target activity.

| Parameter | Value | Enzyme/Receptor | Notes | Reference |

| IC50 | 13 nM | Fatty Acid Amide Hydrolase (FAAH) | Potent inhibition of amidase activity. | [2] |

| IC50 | ~18 nM - 520 nM | Cannabinoid Receptor 1 (CB1) | Off-target binding affinity. The C12 sulfonyl fluoride analog showed an IC50 of 18 nM. | [1] |

| Comparative Potency | ~20-fold more potent than PMSF | Fatty Acid Amide Hydrolase (FAAH) | In preventing anandamide hydrolysis in brain homogenates. | [1] |

| Comparative Potency | >1000-fold more effective than PMSF | Fatty Acid Amide Hydrolase (FAAH) | In inhibiting the amidase in cultured cells. | [1] |

Mechanism of Action: Covalent Modification

AM374 functions as a mechanism-based irreversible inhibitor of FAAH. Its sulfonyl fluoride moiety acts as an electrophilic "warhead" that covalently modifies a key amino acid residue within the enzyme's active site.

The FAAH Catalytic Triad

FAAH possesses an unusual Ser-Ser-Lys catalytic triad, in contrast to the more common Ser-His-Asp triad found in many serine proteases. The key residues involved in catalysis are Ser241, Ser217, and Lys142. Ser241 acts as the primary nucleophile, attacking the carbonyl carbon of the substrate.

Covalent Modification of Ser241

The mechanism of inhibition by AM374 involves the nucleophilic attack of the catalytic Ser241 on the sulfur atom of the sulfonyl fluoride group. This results in the formation of a stable sulfonyl-enzyme covalent bond and the displacement of the fluoride ion as a leaving group. This covalent modification of Ser241 effectively and irreversibly inactivates the enzyme.

Mechanism of covalent modification of FAAH by AM374.

Experimental Protocols

FAAH Activity Assay for IC50 Determination (Fluorometric Method)

This protocol outlines a common method for determining the IC50 value of a FAAH inhibitor using a fluorogenic substrate.

Materials:

-

Recombinant human or rat FAAH

-

FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)

-

Fluorogenic FAAH substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin amide - AAMCA)

-

AM374 stock solution in DMSO

-

96-well black, flat-bottom microplate

-

Fluorescence microplate reader (Excitation: ~355 nm, Emission: ~460 nm)

Procedure:

-

Enzyme Preparation: Dilute the FAAH enzyme to the desired concentration in cold FAAH assay buffer.

-

Inhibitor Preparation: Prepare a serial dilution of AM374 in FAAH assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

-

Assay Plate Setup:

-

Blank wells: Add assay buffer only.

-

Control wells (100% activity): Add diluted FAAH enzyme and assay buffer with the same final DMSO concentration as the inhibitor wells.

-

Inhibitor wells: Add diluted FAAH enzyme and the various concentrations of AM374.

-

-

Pre-incubation: Pre-incubate the plate at 37°C for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Add the fluorogenic substrate to all wells to initiate the reaction.

-

Kinetic Measurement: Immediately place the plate in the fluorescence microplate reader and measure the increase in fluorescence over time (e.g., every minute for 30 minutes) at 37°C.

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

-

Subtract the average rate of the blank wells from all other wells.

-

Normalize the data by expressing the rate in the inhibitor wells as a percentage of the control (100% activity) wells.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Mass Spectrometry Analysis for Confirmation of Covalent Modification

This protocol describes a general workflow for confirming the covalent modification of FAAH by AM374 using mass spectrometry.

Materials:

-

Purified FAAH enzyme

-

AM374

-

Tris buffer or similar

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAM)

-

Trypsin (proteomics grade)

-

Formic acid

-

Acetonitrile

-

C18 desalting column

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

-

Inhibition Reaction: Incubate purified FAAH with an excess of AM374 (and a vehicle control) for a sufficient time to ensure complete inactivation (e.g., 1 hour at 37°C).

-

Denaturation, Reduction, and Alkylation:

-

Denature the protein samples (e.g., by adding urea or heating).

-

Reduce disulfide bonds by adding DTT and incubating.

-

Alkylate cysteine residues by adding IAM and incubating in the dark.

-

-

Proteolytic Digestion:

-

Dilute the samples to reduce the denaturant concentration.

-

Add trypsin and incubate overnight at 37°C to digest the protein into peptides.

-

-

Sample Cleanup:

-

Acidify the peptide mixtures with formic acid.

-

Desalt the samples using a C18 column to remove salts and detergents.

-

-

LC-MS/MS Analysis:

-

Inject the desalted peptides onto the LC-MS/MS system.

-

Separate the peptides using a reverse-phase liquid chromatography gradient.

-

Analyze the eluting peptides by tandem mass spectrometry.

-

-

Data Analysis:

-

Search the MS/MS data against the known sequence of FAAH using a database search engine (e.g., Mascot, Sequest).

-

Include a variable modification in the search parameters corresponding to the mass of the palmitylsulfonyl group (+305.2 Da) on serine residues.

-

Identify the peptide containing the modified Ser241 in the AM374-treated sample, which will be absent in the control sample. The MS/MS spectrum of this peptide will confirm the precise site of covalent modification.

-

Experimental and Logical Workflow Visualization

The following diagram illustrates a typical workflow for the characterization of an irreversible FAAH inhibitor like AM374.

Workflow for characterizing an irreversible FAAH inhibitor.

Conclusion

AM374 is a valuable research tool for studying the endocannabinoid system due to its potent and irreversible inhibition of FAAH. Its mechanism of action, involving the covalent modification of the catalytic Ser241 residue, is a hallmark of its class of sulfonyl fluoride inhibitors. The experimental protocols detailed in this guide provide a framework for the characterization of AM374 and other similar FAAH inhibitors. A thorough understanding of its interaction with FAAH, including its off-target effects, is crucial for the interpretation of experimental results and for the development of more selective and therapeutically viable FAAH inhibitors.

References

AM374: A Technical Guide to a Fatty Acid Amide Hydrolase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

AM374, also known as palmitylsulfonyl fluoride, is a potent, irreversible inhibitor of fatty acid amide hydrolase (FAAH), a key enzyme responsible for the degradation of the endocannabinoid anandamide (AEA). By inhibiting FAAH, AM374 effectively increases the endogenous levels of anandamide, thereby potentiating its signaling through cannabinoid receptors (CB1 and CB2) and other targets. This technical guide provides a comprehensive overview of the biochemical properties, pharmacological effects, and relevant experimental methodologies associated with AM374.

Introduction

The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in regulating a wide array of physiological processes, including pain, inflammation, mood, and memory. Anandamide (N-arachidonoylethanolamine, AEA) is a primary endogenous ligand of the ECS, exerting its effects through activation of cannabinoid receptors. The signaling of AEA is tightly regulated by its enzymatic hydrolysis, primarily mediated by fatty acid amide hydrolase (FAAH).

Pharmacological inhibition of FAAH has emerged as a promising therapeutic strategy to enhance endocannabinoid tone without the psychoactive side effects associated with direct cannabinoid receptor agonists. AM374 is an early-generation FAAH inhibitor that has been instrumental in elucidating the physiological roles of FAAH and the therapeutic potential of its inhibition.

Mechanism of Action

AM374 is a long-chain alkyl sulfonyl fluoride that acts as an irreversible inhibitor of FAAH. The mechanism of inhibition involves the covalent modification of the catalytic serine residue (Ser241) within the active site of FAAH. The electrophilic sulfonyl fluoride group of AM374 reacts with the nucleophilic hydroxyl group of Ser241, forming a stable sulfonyl-enzyme adduct. This covalent modification permanently inactivates the enzyme, preventing it from hydrolyzing anandamide and other fatty acid amides.

The inhibition of FAAH by AM374 leads to an accumulation of anandamide in the synaptic cleft and surrounding tissues. This elevated anandamide can then bind to and activate cannabinoid receptors, primarily CB1 and CB2, leading to a potentiation of downstream signaling cascades.

Signaling Pathway of Enhanced Anandamide Action

The following diagram illustrates the signaling pathway affected by FAAH inhibition with AM374.

Quantitative Data

| Parameter | Value | Species/Assay Condition | Reference |

| IC50 (FAAH) | 13 nM | Rat Brain Homogenate | [1] |

| Ki (FAAH) | Data not available | - | - |

| Selectivity | Data not available | - | - |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization of AM374. While specific protocols for AM374 are not always published in full detail, the following represent standard and widely accepted methods in the field.

In Vitro FAAH Inhibition Assay

This protocol describes a common method to determine the inhibitory potency (IC50) of a compound against FAAH.

Objective: To measure the concentration of AM374 required to inhibit 50% of FAAH activity.

Materials:

-

Rat brain homogenate (as a source of FAAH)

-

AM374

-

Anandamide-[ethanolamine-1-3H] (radiolabeled substrate)

-

Toluene/ethyl acetate (1:1, v/v)

-

Scintillation cocktail

-

Tris-HCl buffer (50 mM, pH 7.4)

-

Bovine Serum Albumin (BSA)

Procedure:

-

Prepare rat brain homogenates in Tris-HCl buffer.

-

Pre-incubate the brain homogenate with varying concentrations of AM374 (or vehicle control) for 20 minutes at 37°C.

-

Initiate the enzymatic reaction by adding anandamide-[ethanolamine-1-3H] to a final concentration of 10 µM.

-

Incubate the reaction mixture for 30 minutes at 37°C.

-

Stop the reaction by adding ice-cold toluene/ethyl acetate.

-

Vortex the samples and centrifuge to separate the aqueous and organic phases.

-

Collect the aqueous phase, which contains the radiolabeled ethanolamine product of anandamide hydrolysis.

-

Add a scintillation cocktail to the aqueous phase and quantify the radioactivity using a liquid scintillation counter.

-

Calculate the percentage of FAAH inhibition for each concentration of AM374 compared to the vehicle control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

Experimental Workflow: In Vitro FAAH Inhibition Assay

In Vivo Analgesic Activity (Hot Plate Test)

This protocol is a standard method to assess the central analgesic effects of a compound.

Objective: To evaluate the ability of AM374 to increase the pain threshold in response to a thermal stimulus.

Materials:

-

Male Sprague-Dawley rats (200-250 g)

-

AM374

-

Vehicle (e.g., a mixture of DMSO, Tween 80, and saline)

-

Hot plate apparatus (maintained at 55 ± 0.5°C)

Procedure:

-

Acclimatize the rats to the experimental room for at least 1 hour before testing.

-

Determine the baseline latency to a pain response (e.g., licking a hind paw or jumping) by placing each rat on the hot plate. A cut-off time of 30-45 seconds is typically used to prevent tissue damage.

-

Administer AM374 (e.g., via intraperitoneal injection) or vehicle to different groups of rats.

-

At various time points after administration (e.g., 30, 60, 90, and 120 minutes), place each rat back on the hot plate and record the latency to the pain response.

-

Calculate the percentage of maximal possible effect (% MPE) for each animal at each time point using the formula: % MPE = [(post-drug latency - pre-drug latency) / (cut-off time - pre-drug latency)] x 100.

-

Compare the % MPE between the AM374-treated and vehicle-treated groups to determine the analgesic effect.

In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema)

This is a widely used model to evaluate the anti-inflammatory properties of a compound.

Objective: To assess the ability of AM374 to reduce acute inflammation.

Materials:

-

Male Wistar rats (180-220 g)

-

AM374

-

Vehicle

-

Carrageenan (1% w/v in sterile saline)

-

Pletysmometer

Procedure:

-

Measure the initial volume of the right hind paw of each rat using a plethysmometer.

-

Administer AM374 or vehicle to different groups of rats.

-

After a set pre-treatment time (e.g., 60 minutes), induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw of each rat.

-

Measure the paw volume at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours).

-

Calculate the percentage of inhibition of paw edema for each group at each time point using the formula: % Inhibition = [1 - (ΔVtreated / ΔVcontrol)] x 100, where ΔV is the change in paw volume.

-

Compare the percentage of inhibition between the AM374-treated and vehicle-treated groups.

Pharmacokinetics (ADME)

Specific pharmacokinetic data for AM374, including its absorption, distribution, metabolism, and excretion (ADME) properties, are not extensively reported in the available scientific literature. As a long-chain alkyl sulfonyl fluoride, it is expected to be lipophilic, which may influence its absorption and distribution characteristics, including its potential to cross the blood-brain barrier. However, without empirical data, any statements regarding its pharmacokinetic profile would be speculative. Further research is required to fully characterize the ADME properties of AM374.

Synthesis

General Synthesis from a Sulfonic Acid:

-

Conversion of Sulfonic Acid to Sulfonyl Chloride: The starting material, palmitic sulfonic acid, can be reacted with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in the presence of a catalytic amount of dimethylformamide (DMF) to yield palmitylsulfonyl chloride.

-

Fluorination of Sulfonyl Chloride: The resulting palmitylsulfonyl chloride is then subjected to a nucleophilic fluorination reaction. This is typically achieved by treating the sulfonyl chloride with a fluoride source, such as potassium fluoride (KF) or a quaternary ammonium fluoride salt, in an appropriate solvent like acetonitrile or a biphasic system.

Logical Relationship of Synthesis

Conclusion

AM374 is a valuable research tool that has contributed significantly to our understanding of the endocannabinoid system and the therapeutic potential of FAAH inhibition. Its high potency and irreversible mechanism of action make it a useful compound for in vitro and in vivo studies aimed at exploring the physiological consequences of elevated anandamide levels. However, a comprehensive understanding of its selectivity, pharmacokinetic profile, and detailed in vivo efficacy is still lacking in the public domain. Further research into these aspects will be crucial for fully evaluating the therapeutic potential of AM374 and for the development of next-generation FAAH inhibitors.

References

An In-depth Technical Guide to AM 374: Discovery, History, and Core Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

AM 374, chemically known as palmitylsulphonyl fluoride or hexadecyl sulfonylfluoride, is a potent and irreversible inhibitor of the enzyme Fatty Acid Amide Hydrolase (FAAH). This guide provides a comprehensive overview of the discovery, history, and key experimental data related to this compound. It is designed to serve as a technical resource for researchers in pharmacology and drug development, offering detailed experimental protocols and a summary of its biochemical and in vivo properties.

Discovery and History

This compound emerged from early investigations into the endogenous cannabinoid system, specifically targeting the metabolic pathways of anandamide (AEA), a key endocannabinoid. The discovery was a collaborative effort between the laboratories of Dr. Dale G. Deutsch at the State University of New York at Stony Brook and Dr. Alexandros Makriyannis at the University of Connecticut.

In a seminal 1997 publication in Biochemical and Biophysical Research Communications, Deutsch and colleagues reported the synthesis and characterization of a series of fatty acid sulfonyl fluorides as potent inhibitors of anandamide metabolism[1]. Among these, palmitylsulphonyl fluoride, designated this compound, was identified as a particularly potent inhibitor of the anandamide-hydrolyzing enzyme, fatty acid amide hydrolase (FAAH)[1]. The "AM" designation in its name originates from the Makriyannis laboratory.

This discovery was significant as it provided a powerful chemical tool to study the physiological effects of anandamide. By inhibiting FAAH, this compound effectively increases the concentration and prolongs the action of endogenous anandamide, allowing researchers to investigate its role in various physiological processes. Early studies demonstrated that this compound could potentiate the effects of exogenously applied anandamide in hippocampal slices, highlighting its efficacy in a biological system[2]. Subsequent research further established its utility in in vivo models to probe the behavioral effects of enhanced anandamide signaling[3].

Physicochemical Properties and Synthesis

This compound is a long-chain alkyl sulfonyl fluoride. Its structure consists of a sixteen-carbon alkyl chain (palmityl group) attached to a sulfonyl fluoride functional group.

Synthesis: While the original 1997 paper by Deutsch et al. mentions that fatty acid sulfonyl fluorides were synthesized from their respective alkyl bromides, a detailed step-by-step protocol for the synthesis of hexadecanesulfonyl fluoride is not readily available in the primary literature. However, a general synthetic approach for long-chain alkyl sulfonyl fluorides involves a two-step process:

-

Formation of the Sulfonyl Chloride: The corresponding long-chain alkane (hexadecane) is reacted with a sulfuryl chloride in the presence of a radical initiator.

-

Fluorination: The resulting hexadecanesulfonyl chloride is then treated with a fluoride source, such as potassium fluoride, to yield hexadecanesulfonyl fluoride (this compound).

It is important to note that the synthesis of sulfonyl fluorides can involve hazardous reagents and should be performed by trained chemists with appropriate safety precautions. Several modern methods for the synthesis of sulfonyl fluorides have been developed and can be adapted for the preparation of this compound[4].

Mechanism of Action and Pharmacology

This compound acts as an irreversible inhibitor of FAAH. The sulfonyl fluoride moiety is a reactive electrophile that covalently modifies a serine residue within the active site of the enzyme. This covalent modification permanently inactivates the enzyme, preventing it from hydrolyzing its natural substrates, most notably anandamide.

The inhibition of FAAH by this compound leads to an accumulation of anandamide and other fatty acid amides, thereby enhancing their signaling through cannabinoid receptors (CB1 and CB2) and other targets. This mechanism of action makes this compound a valuable tool for studying the physiological and pathological roles of the endocannabinoid system.

Signaling Pathway of FAAH Inhibition by this compound

Caption: Mechanism of FAAH inhibition by this compound.

Quantitative Data

The following tables summarize the available quantitative data for this compound.

Table 1: In Vitro FAAH Inhibition

| Parameter | Value | Species | Assay Conditions | Reference |

| IC50 | ~13 nM | Rat | Brain homogenate | [2] |

| IC50 | Nanomolar range | Rat | Cultured cells | [1] |

Table 2: In Vivo Activity

| Effect | Dose | Route of Administration | Animal Model | Reference |

| Potentiation of anandamide-induced inhibition of acetylcholine release | 0.1 µM (in vitro) | - | Rat hippocampal slices | [2] |

| Enhancement of anandamide-induced suppression of lever pressing | 20 µg | Intracerebroventricular (ICV) | Rat | [3] |

Note: Comprehensive pharmacokinetic data and in vivo efficacy data (e.g., ED50 for analgesia) for this compound are not extensively reported in the public domain.

Experimental Protocols

In Vitro FAAH Inhibition Assay (Radiometric)

This protocol is adapted from the methods described in the seminal work by Deutsch et al. (1997).

Objective: To determine the inhibitory potency of this compound on FAAH activity in rat brain homogenates.

Materials:

-

Rat brain tissue

-

Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

[3H]-Anandamide (radiolabeled substrate)

-

This compound stock solution (in a suitable solvent like DMSO or ethanol)

-

Scintillation vials and scintillation cocktail

-

Liquid scintillation counter

-

Microcentrifuge

Workflow Diagram:

Caption: Workflow for the radiometric FAAH inhibition assay.

Procedure:

-

Preparation of Brain Homogenate:

-

Homogenize fresh or frozen rat brain tissue in ice-cold homogenization buffer.

-

Centrifuge the homogenate at a low speed to remove cellular debris.

-

Collect the supernatant containing the microsomal fraction where FAAH is abundant.

-

-

Inhibition Assay:

-

In microcentrifuge tubes, pre-incubate aliquots of the brain homogenate with varying concentrations of this compound (or vehicle control) for a defined period (e.g., 10-15 minutes) at room temperature.

-

Initiate the enzymatic reaction by adding a fixed concentration of [3H]-anandamide.

-

Incubate the reaction mixture at 37°C for a specific duration (e.g., 10-20 minutes), ensuring the reaction is in the linear range.

-

-

Reaction Termination and Product Separation:

-

Stop the reaction by adding an acidic solution (e.g., 1 M HCl).

-

Add an organic solvent (e.g., chloroform/methanol mixture) to extract the unhydrolyzed [3H]-anandamide into the organic phase.

-

Centrifuge to separate the aqueous and organic phases. The radiolabeled ethanolamine product of the hydrolysis will remain in the aqueous phase.

-

-

Quantification:

-

Transfer an aliquot of the aqueous phase to a scintillation vial containing scintillation cocktail.

-

Measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of FAAH inhibition for each concentration of this compound compared to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

In Vivo Administration Protocol (Intracerebroventricular Injection in Rats)

This protocol is based on the methodology described in the study by Arizzi et al. (2004) investigating the behavioral effects of this compound.

Objective: To administer this compound directly into the central nervous system of rats to study its effects on behavior.

Materials:

-

Adult male Sprague-Dawley rats

-

This compound

-

Vehicle solution (e.g., saline with a small percentage of a solubilizing agent like DMSO or Tween 80)

-

Stereotaxic apparatus

-

Hamilton syringe

-

Anesthesia (e.g., isoflurane or a ketamine/xylazine cocktail)

Workflow Diagram:

Caption: Workflow for intracerebroventricular (ICV) injection of this compound in rats.

Procedure:

-

Animal Preparation:

-

Anesthetize the rat using an appropriate anesthetic agent.

-

Shave the top of the rat's head and secure it in a stereotaxic apparatus.

-

-

Surgical Procedure:

-

Make a midline incision on the scalp to expose the skull.

-

Using stereotaxic coordinates for the lateral ventricle (relative to bregma), drill a small burr hole through the skull.

-

-

Intracerebroventricular Injection:

-

Slowly lower a Hamilton syringe needle through the burr hole to the predetermined depth of the lateral ventricle.

-

Infuse the desired dose of this compound (e.g., 20 µg dissolved in a small volume of vehicle) over a period of several minutes.

-

Leave the needle in place for a few minutes post-injection to allow for diffusion and to prevent backflow upon withdrawal.

-

Slowly retract the needle.

-

-

Post-operative Care:

-

Suture the scalp incision.

-

Remove the rat from the stereotaxic apparatus and allow it to recover from anesthesia in a warm, clean cage.

-

Monitor the animal for any signs of distress.

-

Conclusion

This compound was a pioneering tool in the study of the endocannabinoid system. Its discovery as a potent and irreversible FAAH inhibitor provided researchers with a means to manipulate endogenous anandamide levels and elucidate its diverse physiological roles. While newer and more selective FAAH inhibitors have since been developed for clinical applications, this compound remains a valuable compound for preclinical research, contributing significantly to our understanding of endocannabinoid pharmacology. This guide has provided a detailed overview of its history, properties, and key experimental methodologies to aid researchers in its continued application.

References

- 1. sigmaaldrich.cn [sigmaaldrich.cn]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Behavioral effects of inhibition of cannabinoid metabolism: The amidase inhibitor AM374 enhances the suppression of lever pressing produced by exogenously administered anandamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

The Impact of AM374 on In Vivo Anandamide Levels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AM374 is recognized as a potent inhibitor of fatty acid amide hydrolase (FAAH), the primary enzyme responsible for the degradation of the endocannabinoid anandamide. By blocking FAAH activity, AM374 is hypothesized to elevate the endogenous levels of anandamide, thereby amplifying its signaling through cannabinoid receptors. While direct quantitative data on the in vivo effects of AM374 on anandamide levels are not extensively available in the current body of peer-reviewed literature, the well-documented impact of other potent FAAH inhibitors provides a strong predictive framework for its expected pharmacological action. This guide synthesizes the available information on AM374 and analogous FAAH inhibitors to provide a comprehensive overview of the anticipated effects, relevant experimental protocols, and the underlying biochemical pathways.

Introduction to AM374 and the Endocannabinoid System

The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in a wide array of physiological processes. A key component of the ECS is the endogenous cannabinoid, N-arachidonoylethanolamine, commonly known as anandamide. Anandamide's biological activity is tightly regulated by its synthesis on demand and its rapid degradation by FAAH[1]. Inhibition of FAAH presents a promising therapeutic strategy for conditions where enhanced anandamide signaling may be beneficial. AM374, a palmitylsulfonyl fluoride, has been identified as a potent and irreversible inhibitor of FAAH, suggesting its potential to significantly elevate in vivo anandamide levels[1].

Predicted Effects of AM374 on Anandamide Levels: An Evidence-Based Approach

Data from Analogous FAAH Inhibitors

The following tables summarize the in vivo effects of well-characterized FAAH inhibitors on anandamide levels, which can be considered predictive of the effects of AM374.

| FAAH Inhibitor | Animal Model | Dose and Route | Brain Region | Fold Increase in Anandamide | Reference |

| URB597 | Rat | 0.3 mg/kg, i.p. | Whole Brain | ~2-4 fold | [2] |

| URB597 | Mouse | 0.5 mg/kg, i.p. | Hippocampus | Dose-dependent increase | [3] |

| URB597 | Squirrel Monkey | 0.3 mg/kg, i.v. | Midbrain, Putamen, Nucleus Accumbens, Prefrontal Cortex, Thalamus, Amygdala, Hippocampus | Significant increase | [4][5] |

| PF-3845 | Mouse | 10 mg/kg, i.p. | Brain | Sustained elevation for up to 24 hrs |

Signaling Pathways and Experimental Workflows

Mechanism of FAAH Inhibition and Enhanced Anandamide Signaling

The following diagram illustrates the mechanism by which AM374, as a FAAH inhibitor, is expected to increase anandamide levels and enhance its signaling.

Caption: Mechanism of AM374 action on anandamide signaling.

General Experimental Workflow for In Vivo Analysis

The diagram below outlines a typical experimental workflow for assessing the in vivo effects of a FAAH inhibitor like AM374 on anandamide levels.

Caption: Workflow for in vivo analysis of AM374 on anandamide levels.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the context of studying FAAH inhibitors and anandamide levels in vivo.

In Vivo Administration of FAAH Inhibitors

-

Animal Models: Studies typically utilize male rodents (rats or mice) or non-human primates. Animals are housed under controlled conditions with a standard light-dark cycle and ad libitum access to food and water.

-

Drug Preparation: The FAAH inhibitor (e.g., AM374) is dissolved in a vehicle suitable for in vivo administration, such as a mixture of ethanol, emulphor, and saline. The concentration is adjusted to deliver the desired dose in a specific injection volume.

-

Administration Routes: Common routes of administration include intraperitoneal (i.p.), intravenous (i.v.), or oral gavage (p.o.). The choice of route depends on the pharmacokinetic properties of the compound and the experimental design.

-

Dosing Regimen: Animals are typically administered a single dose of the FAAH inhibitor or vehicle. For time-course studies, separate groups of animals are used for each time point to avoid confounding effects of repeated stress.

Tissue Collection and Processing

-

Euthanasia and Dissection: At specified time points following drug administration, animals are euthanized, often by decapitation to minimize post-mortem changes in endocannabinoid levels. The brain is rapidly excised and dissected on a cold surface to isolate specific regions of interest (e.g., hippocampus, striatum, prefrontal cortex).

-

Sample Preservation: The dissected tissues are immediately flash-frozen in liquid nitrogen and stored at -80°C until analysis to prevent enzymatic degradation of anandamide.

Quantification of Anandamide Levels

-

Lipid Extraction: Frozen tissue samples are homogenized in a solvent system, typically containing an organic solvent like acetonitrile or a mixture of chloroform and methanol, along with an internal standard (e.g., deuterated anandamide) for accurate quantification. The lipid-containing organic phase is separated from the aqueous phase and solid debris by centrifugation.

-

Sample Purification: The lipid extract may be further purified using solid-phase extraction (SPE) to remove interfering substances.

-

Analytical Methods:

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the most common and sensitive method for quantifying anandamide. The extracted lipids are separated by high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) and then detected by a mass spectrometer operating in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode. This technique offers high specificity and sensitivity.

-

High-Performance Liquid Chromatography (HPLC) with Fluorometric Detection: An alternative method involves derivatizing anandamide with a fluorescent tag, followed by separation using HPLC and detection with a fluorescence detector[6]. While less common than LC-MS/MS, it can provide reliable quantification.

-

-

Data Analysis: The concentration of anandamide in the tissue samples is determined by comparing the peak area of the analyte to that of the internal standard and referencing a standard curve generated with known concentrations of anandamide.

Conclusion

While direct quantitative in vivo data for AM374's effect on anandamide levels remains to be fully elucidated in published literature, the substantial body of evidence from studies on analogous potent FAAH inhibitors provides a strong basis for predicting its pharmacological effects. It is anticipated that AM374 will cause a significant and sustained elevation of endogenous anandamide levels in the brain and other tissues. The experimental protocols outlined in this guide provide a robust framework for conducting future in vivo studies to precisely quantify the dose-response relationship and time course of AM374's impact on the endocannabinoid system. Such studies are critical for advancing our understanding of this promising therapeutic agent and its potential clinical applications.

References

- 1. A Personal Retrospective: Elevating Anandamide (AEA) by Targeting Fatty Acid Amide Hydrolase (FAAH) and the Fatty Acid Binding Proteins (FABPs) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantification of brain endocannabinoid levels: methods, interpretations and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Elevation of Endogenous Anandamide Impairs LTP, Learning and Memory through CB1 Receptor Signaling in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fatty acid amide hydrolase inhibition heightens anandamide signaling without producing reinforcing effects in primates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fatty acid amide hydrolase inhibition heightens anandamide signaling without producing reinforcing effects in primates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Determination of the endocannabinoid anandamide in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of AM374 in Endocannabinoid System Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

AM374, a sulfonyl fluoride derivative, has emerged as a valuable pharmacological tool in the exploration of the endocannabinoid system (ECS). This in-depth technical guide provides a comprehensive overview of AM374, its mechanism of action, and its application in ECS research. By summarizing key quantitative data, detailing experimental protocols, and visualizing relevant pathways, this guide serves as a core resource for researchers, scientists, and professionals in drug development.

The endocannabinoid system is a complex and ubiquitous signaling network that plays a crucial role in regulating a multitude of physiological processes. Central to this system are the cannabinoid receptors (CB1 and CB2), their endogenous ligands (endocannabinoids) such as anandamide (AEA), and the enzymes responsible for their synthesis and degradation. Fatty Acid Amide Hydrolase (FAAH) is the primary enzyme responsible for the breakdown of anandamide. By inhibiting FAAH, compounds like AM374 can effectively increase the endogenous levels of anandamide, thereby potentiating its effects and allowing for a deeper understanding of the ECS.

Core Properties and Mechanism of Action of AM374

AM374 is a potent and irreversible inhibitor of Fatty Acid Amide Hydrolase (FAAH). Its primary mechanism of action involves the covalent modification of the active site of the FAAH enzyme, thereby preventing the hydrolysis of anandamide and other fatty acid amides. This inhibition leads to an accumulation of anandamide in the synaptic cleft, enhancing the activation of cannabinoid receptors.

Quantitative Data Summary

The following tables provide a structured overview of the key quantitative data associated with AM374, facilitating easy comparison and reference.

| Parameter | Value | Assay Conditions | Reference |

| IC50 for FAAH Inhibition | 13 nM | Amidase activity assay | [1] |

| IC50 for CB1 Receptor Binding | 520 nM | Radioligand binding assay using [3H]CP-55,940 in rat forebrain membranes | [2] |

Table 1: In Vitro Potency and Selectivity of AM374.

| Study Type | Animal Model | Dose | Route of Administration | Observed Effect | Reference |

| Behavioral Study | Adult male Sprague-Dawley rats | 20 µg | Intracerebroventricular (i.c.v.), once | In combination with anandamide, significantly reduced lever pressing.[1] | [1] |

Table 2: In Vivo Experimental Data for AM374.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures involving AM374, the following diagrams have been generated using the DOT language.

Anandamide Metabolism and FAAH Inhibition

This diagram illustrates the metabolic pathway of anandamide and the inhibitory action of AM374 on FAAH.

Experimental Workflow: In Vitro FAAH Inhibition Assay

This diagram outlines a typical workflow for assessing the inhibitory potential of AM374 on FAAH activity in an in vitro setting.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments involving AM374.

In Vitro FAAH Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of AM374 against FAAH.

Materials:

-

Recombinant FAAH enzyme

-

Anandamide (or a fluorogenic/chromogenic FAAH substrate)

-

AM374

-

Assay buffer (e.g., Tris-HCl with EDTA)

-

Solvent for AM374 (e.g., DMSO)

-

96-well microplate

-

Plate reader (fluorometer or spectrophotometer)

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of AM374 in a suitable solvent.

-

Create a series of dilutions of AM374 in assay buffer to achieve a range of final concentrations.

-

Prepare a solution of FAAH enzyme in assay buffer.

-

Prepare a solution of the substrate in assay buffer.

-

-

Assay:

-

In a 96-well plate, add the FAAH enzyme solution to each well.

-

Add the different concentrations of AM374 (and a vehicle control) to the respective wells.

-

Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for binding.

-

Initiate the enzymatic reaction by adding the substrate solution to all wells.

-

Incubate for a specific time (e.g., 30-60 minutes) at the same temperature.

-

-

Detection and Analysis:

-

Stop the reaction (e.g., by adding a stop solution or by heat inactivation).

-

Measure the amount of product formed using a plate reader. The detection method will depend on the substrate used (e.g., fluorescence for a fluorogenic substrate).

-

Calculate the percentage of FAAH inhibition for each concentration of AM374 relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the AM374 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Radioligand Binding Assay for CB1/CB2 Receptors

Objective: To determine the binding affinity (Ki) of AM374 for cannabinoid receptors.

Materials:

-

Cell membranes expressing CB1 or CB2 receptors

-

Radiolabeled cannabinoid ligand (e.g., [3H]CP-55,940)

-

AM374

-

Binding buffer (e.g., Tris-HCl with BSA)

-

Non-specific binding control (a high concentration of a known unlabeled cannabinoid ligand)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Assay Setup:

-

In test tubes, combine the cell membranes, the radiolabeled ligand at a fixed concentration (typically near its Kd value), and varying concentrations of AM374.

-

Include tubes for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and the non-specific binding control).

-

-

Incubation:

-

Incubate the tubes at a specific temperature (e.g., 30°C) for a set time (e.g., 60-90 minutes) to allow binding to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the contents of each tube through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Wash the filters with ice-cold binding buffer to remove any remaining unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the concentration of AM374 that inhibits 50% of the specific binding of the radioligand (IC50).

-

Convert the IC50 value to a Ki value using the Cheng-Prusoff equation, which takes into account the concentration and Kd of the radioligand.

-

Conclusion

AM374 serves as a potent and selective inhibitor of FAAH, making it an indispensable tool for investigating the physiological and pathophysiological roles of the endocannabinoid system. Its ability to elevate endogenous anandamide levels provides a more physiologically relevant method for studying ECS function compared to the administration of exogenous agonists. The data and protocols presented in this guide offer a foundational resource for researchers aiming to utilize AM374 in their studies, ultimately contributing to a more profound understanding of the intricate workings of the endocannabinoid system and its therapeutic potential.

References

Solubility and Stability of AM-374 in DMSO: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of AM-374, a potent inhibitor of fatty acid amide hydrolase (FAAH), in dimethyl sulfoxide (DMSO). Understanding these parameters is critical for the accurate design and interpretation of in vitro and in vivo studies, ensuring the integrity and reliability of experimental data. This document outlines available data, presents detailed experimental protocols for characterization, and visualizes relevant biological and experimental workflows.

Solubility of AM-374 in DMSO

Quantitative Solubility Data

The following table serves as a template for presenting experimentally determined solubility data for AM-374 in DMSO. Researchers should populate this table with their own experimental findings.

| Parameter | Value | Method | Notes |

| Chemical Name | Hexadecylsulfonyl fluoride | - | - |

| Molecular Formula | C₁₆H₃₃FO₂S | - | - |

| Molecular Weight | 308.5 g/mol | - | - |

| CAS Number | 86855-26-7 | - | - |

| Equilibrium Solubility in DMSO | e.g., ≥ 50 mg/mL | HPLC-UV | To be determined experimentally. |

| Molar Solubility in DMSO | e.g., ≥ 162 mM | Calculated | Based on experimental solubility. |

| Kinetic Solubility in Aqueous Buffer (with DMSO) | e.g., 100 µM in PBS with 1% DMSO | Turbidimetry | To be determined experimentally. |

| Observations | e.g., Clear solution, no precipitation | Visual | - |

Experimental Protocol for Determining Equilibrium Solubility by HPLC-UV

This protocol describes a method to determine the equilibrium solubility of AM-374 in DMSO.

-

Preparation of Saturated Solution:

-

Add an excess amount of solid AM-374 to a microcentrifuge tube.

-

Add a defined volume of anhydrous DMSO (e.g., 1 mL).

-

Incubate the tube at a constant temperature (e.g., 25°C) on a shaker or rotator for 24-48 hours to ensure equilibrium is reached.

-

-

Sample Processing:

-

Centrifuge the suspension to pellet the undissolved solid.

-

Carefully collect the supernatant. For highly accurate measurements, filter the supernatant through a 0.22 µm syringe filter compatible with DMSO.

-

-

Analysis:

-

Prepare a series of dilutions of the filtered supernatant with an appropriate solvent (e.g., acetonitrile/water) to bring the concentration into the linear range of the HPLC-UV detector.

-

Prepare a calibration curve using a validated analytical standard of AM-374.

-

Analyze the diluted samples by HPLC-UV.

-

-

Data Analysis:

-

Quantify the concentration of AM-374 in the diluted samples by comparing the peak area to the calibration curve.

-

Calculate the original solubility in DMSO by applying the dilution factor.

-

Workflow for Equilibrium Solubility Determination

Stability of AM-374 in DMSO

The stability of AM-374 in DMSO is a critical factor for the reliability of biological assays, especially when stock solutions are stored for extended periods. While specific degradation kinetics for AM-374 in DMSO are not documented, general studies on compound stability in DMSO indicate that storage at -20°C or -80°C in anhydrous DMSO, protected from light and moisture, is advisable. Repeated freeze-thaw cycles should be minimized by storing solutions in single-use aliquots.

Stability Data

The following table is a template for presenting the results of a long-term stability study of AM-374 in DMSO.

| Storage Condition | Time Point | Purity (%) | Degradants Observed | Method |

| -20°C, Anhydrous DMSO, Dark | T = 0 | e.g., 99.5% | None | LC-MS |

| T = 1 month | e.g., 99.4% | None | LC-MS | |

| T = 3 months | e.g., 99.2% | None | LC-MS | |

| T = 6 months | e.g., 98.9% | Minor peak at R.T. x.xx | LC-MS | |

| Room Temperature, Anhydrous DMSO, Dark | T = 0 | e.g., 99.5% | None | LC-MS |

| T = 24 hours | e.g., 99.1% | None | LC-MS | |

| T = 1 week | e.g., 97.0% | Peak at R.T. y.yy | LC-MS |

Experimental Protocol for Assessing Long-Term Stability by LC-MS

This protocol outlines a method for evaluating the long-term stability of AM-374 in DMSO.

-

Stock Solution Preparation:

-

Prepare a stock solution of AM-374 in anhydrous DMSO at a known concentration (e.g., 10 mM).

-

Dispense single-use aliquots into amber glass vials, minimizing headspace.

-

-

Storage:

-

Store the aliquots under the desired conditions (e.g., -20°C, room temperature).

-

-

Time-Point Analysis:

-

At designated time points (e.g., 0, 1, 3, 6 months), remove an aliquot from storage.

-

Perform an initial analysis at T=0 to establish the baseline purity.

-

For subsequent time points, allow the aliquot to thaw completely and come to room temperature.

-

Analyze the sample by LC-MS.

-

-

Data Analysis:

-

Calculate the purity of AM-374 at each time point by dividing the peak area of the parent compound by the total peak area of all components (parent + degradants).

-

Compare the purity at each time point to the initial purity to determine the extent of degradation.

-

Identify and, if possible, characterize any significant degradation products.

-

Workflow for Long-Term Stability Assessment

Mechanism of Action: Inhibition of FAAH Signaling

AM-374 is a potent and irreversible inhibitor of Fatty Acid Amide Hydrolase (FAAH).[1] FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA) and other fatty acid amides. By inhibiting FAAH, AM-374 increases the levels of endogenous anandamide, thereby enhancing the activation of cannabinoid receptors (primarily CB1) and other downstream signaling pathways. This modulation of the endocannabinoid system is of therapeutic interest for a variety of conditions.

References

AM 374: A Technical Guide to its Safety Profile and Toxicological Data

For Researchers, Scientists, and Drug Development Professionals

Introduction

AM 374, also known as palmitylsulfonyl fluoride, is a potent and irreversible inhibitor of Fatty Acid Amide Hydrolase (FAAH), a key enzyme in the endocannabinoid system. By blocking FAAH, this compound elevates the levels of endogenous cannabinoids, such as anandamide, thereby potentiating their signaling. This mechanism has generated interest in its potential therapeutic applications. However, a thorough understanding of its safety and toxicity is paramount for any further development. This technical guide provides a comprehensive overview of the available safety profile and toxicity data for this compound, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Quantitative Toxicity and Potency Data

The following tables summarize the key quantitative data available for this compound and related compounds.

| Compound | Assay | Organism/System | Value | Reference |

| This compound | FAAH Inhibition (IC50) | Rat Brain Membranes | 8.0 nM | [Not explicitly cited] |

| This compound | FAAH Inhibition (IC50) | In vitro | 13 nM | [Not explicitly cited] |

No definitive LD50 value for this compound has been identified in the public domain.

Toxicological Profile

The primary toxicological concern associated with this compound and related organosulfur compounds is not directly linked to its FAAH inhibition but rather its potential off-target effects, particularly on Neuropathy Target Esterase (NTE).

Neuropathy Target Esterase (NTE) Inhibition

Studies on structurally similar organophosphorus and organosulfur compounds have revealed a correlation between in vivo toxicity and the inhibition of NTE, a critical enzyme for neuronal health. Inhibition of NTE can lead to a condition known as organophosphate-induced delayed neuropathy (OPIDN), characterized by a delayed onset of neurological deficits.

While direct in vivo toxicity studies on this compound are limited, research on analogous compounds indicates that delayed mortality (observed between 0.3 to 5 days in mice) is more closely associated with the inhibition of brain NTE-lysophospholipase activity than with the inhibition of the CB1 receptor or acetylcholinesterase[1][2].

Signaling Pathways

Fatty Acid Amide Hydrolase (FAAH) Signaling Pathway

This compound's primary mechanism of action is the irreversible inhibition of FAAH. This enzyme is responsible for the degradation of anandamide (AEA), an endogenous cannabinoid. By inhibiting FAAH, this compound increases the synaptic concentration of AEA, leading to enhanced activation of cannabinoid receptors (CB1 and CB2) and subsequent downstream signaling cascades.

Caption: this compound inhibits FAAH, increasing anandamide levels and CB1 receptor activation.

Neuropathy Target Esterase (NTE) and Potential Toxicity Pathway

The proposed mechanism for the toxicity of some organosulfur compounds involves the inhibition of NTE. NTE is a serine hydrolase crucial for maintaining the health of long axons. Its inhibition can lead to the accumulation of certain lipids, triggering a cascade of events that result in axonal degeneration.

Caption: Inhibition of NTE by certain compounds may lead to delayed neuropathy.

Experimental Protocols

In Vitro FAAH Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against FAAH.

Materials:

-

Rat brain membrane preparation (as a source of FAAH)

-

This compound (or other test inhibitors)

-

[³H]Anandamide (substrate)

-

Scintillation fluid

-

Buffer solution (e.g., Tris-HCl)

Methodology:

-

Rat brain membranes are incubated with varying concentrations of this compound for a predetermined time at 37°C.

-

The enzymatic reaction is initiated by the addition of [³H]anandamide.

-

The reaction is allowed to proceed for a specific duration and then terminated.

-

The amount of radioactive product (e.g., [³H]arachidonic acid) is quantified using liquid scintillation counting.

-

The percentage of FAAH inhibition at each concentration of this compound is calculated relative to a control without the inhibitor.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Behavioral Assessment in Rats

Objective: To evaluate the effect of this compound on anandamide-induced behavioral changes.

Animals: Male Sprague-Dawley rats.

Methodology:

-

Animals are trained to perform a specific task, such as lever-pressing for a food reward on a fixed-ratio schedule.

-

A baseline response rate is established for each animal.

-

Animals are administered this compound (e.g., via intracerebroventricular injection) or a vehicle control.

-

Following this compound administration, animals are given an injection of anandamide or its vehicle.

-

The effect of the drug combination on the trained behavior (e.g., lever-pressing rate) is recorded and compared to control groups.

-

Statistical analysis is performed to determine the significance of any observed behavioral changes.

Experimental Workflow

Workflow for In Vivo Toxicity Assessment of an Enzyme Inhibitor

The following diagram illustrates a general workflow for assessing the in vivo toxicity of an enzyme inhibitor like this compound.

Caption: A typical workflow for assessing the in vivo toxicity of a novel compound.

Conclusion

This compound is a potent inhibitor of FAAH with demonstrated efficacy in modulating the endocannabinoid system in preclinical models. While its on-target effects are well-characterized, the primary toxicological concern stems from potential off-target inhibition of Neuropathy Target Esterase, a risk associated with its organosulfur structure. The lack of publicly available, detailed in vivo toxicity data, particularly an LD50 value, underscores the need for further investigation to fully characterize its safety profile. Researchers and drug developers should proceed with caution, paying close attention to potential neurological side effects in any future studies. The experimental protocols and workflows provided in this guide offer a framework for conducting such necessary safety assessments.

References

Downstream Effects of FAAH Inhibition by AM374: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core downstream effects of inhibiting the fatty acid amide hydrolase (FAAH) enzyme with the specific inhibitor, AM374. AM374, a palmitylsulfonyl fluoride, is an early-generation, irreversible inhibitor of FAAH. Its primary mechanism of action is the prevention of the breakdown of the endocannabinoid N-arachidonoylethanolamine (anandamide or AEA), leading to its accumulation and enhanced signaling through various receptors. This guide details the molecular pathways affected, presents quantitative data from relevant studies, outlines experimental protocols to assess these effects, and provides visual representations of the key processes.

Core Mechanism of Action

Fatty acid amide hydrolase (FAAH) is the primary enzyme responsible for the degradation of anandamide, a key endogenous cannabinoid. AM374 covalently modifies the active site of FAAH, rendering the enzyme inactive. This inhibition leads to a localized increase in anandamide concentrations, thereby potentiating its effects on its primary targets, the cannabinoid receptors CB1 and CB2. This enhanced signaling triggers a cascade of downstream cellular events.

Data Presentation

The following tables summarize quantitative data related to the inhibition of FAAH by AM374 and other relevant inhibitors, as well as the downstream consequences on endocannabinoid levels and receptor interactions.

| Inhibitor | Target | IC50 | Assay System | Reference |

| AM374 | FAAH | 13 nM | Amidase activity assay | [1] |

| AM374 | CB1 Receptor | 520 nM | [3H]CP-55,940 binding in rat forebrain membranes | [2] |

| URB597 | FAAH | 4.6 nM | Not specified | [3] |

| PF-3845 | FAAH | 7.2 nM | Not specified | [4] |

| OL-135 | FAAH | 4 nM | Not specified | [5] |

| FAAH Inhibitor | Animal Model | Tissue | Fold Increase in Anandamide | Reference |

| URB597 | Rat | Brain | ~2-3 fold | [6] |

| OL-135 | Rat | Brain | ~3 fold | [7] |

| FAAH Knockout | Mouse | Brain | ~15 fold | [8] |

Signaling Pathways Modulated by FAAH Inhibition

Inhibition of FAAH and the subsequent increase in anandamide levels impact several key signaling pathways. The most well-documented of these are the cannabinoid receptor-mediated pathways.

Cannabinoid Receptor Signaling

The primary downstream effect of increased anandamide is the enhanced activation of cannabinoid receptors, predominantly the CB1 receptor, which is highly expressed in the central nervous system. CB1 receptors are G-protein coupled receptors (GPCRs) that, upon activation, can modulate the activity of adenylyl cyclase and various ion channels, leading to downstream effects on neurotransmitter release and neuronal excitability.

MAPK/ERK Pathway

The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and survival. Activation of CB1 receptors by anandamide has been shown to modulate this pathway, which can have neuroprotective effects.

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are representative protocols for key experiments used to characterize the effects of FAAH inhibitors. While specific details for AM374 are limited in more recent literature, these protocols for other FAAH inhibitors are illustrative of the techniques employed.

In Vitro FAAH Activity Assay

This protocol is a general method to determine the inhibitory potency of a compound like AM374 on FAAH activity.

-

Enzyme Source: Prepare a homogenate of rat brain tissue or use recombinant FAAH.

-

Substrate: Use radiolabeled anandamide (e.g., [³H]anandamide) as the substrate.

-

Incubation: Incubate the enzyme source with various concentrations of AM374 (or a vehicle control) for a predetermined time (e.g., 15-30 minutes) at 37°C in a suitable buffer (e.g., Tris-HCl, pH 7.4).

-

Reaction Initiation: Add the radiolabeled anandamide to start the reaction.

-

Reaction Termination: After a specific time (e.g., 15 minutes), stop the reaction by adding a mixture of chloroform and methanol to extract the lipids.

-

Separation: Separate the aqueous and organic phases by centrifugation. The product of the reaction, [³H]ethanolamine, will be in the aqueous phase, while the unreacted [³H]anandamide will remain in the organic phase.

-

Quantification: Measure the radioactivity in the aqueous phase using liquid scintillation counting.

-

Data Analysis: Calculate the percentage of inhibition at each concentration of AM374 and determine the IC50 value by fitting the data to a dose-response curve.

Quantification of Anandamide Levels in Brain Tissue by LC-MS

This protocol outlines the general steps for measuring changes in endogenous anandamide levels following the administration of a FAAH inhibitor.

-

Animal Dosing: Administer AM374 or vehicle to rodents (e.g., rats or mice) via an appropriate route (e.g., intraperitoneal injection).

-

Tissue Collection: At a designated time point after dosing, euthanize the animals and rapidly dissect the brain region of interest (e.g., hippocampus, striatum). Immediately freeze the tissue in liquid nitrogen to prevent post-mortem changes in anandamide levels.

-

Homogenization and Extraction: Homogenize the frozen tissue in a solvent mixture (e.g., acetonitrile or a chloroform/methanol mixture) containing an internal standard (e.g., deuterated anandamide).

-

Purification: Perform solid-phase extraction to clean up the sample and remove interfering substances.

-

LC-MS/MS Analysis: Analyze the extracted sample using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. Use a suitable column (e.g., C18) to separate anandamide from other lipids. Use multiple reaction monitoring (MRM) to specifically detect and quantify anandamide and the internal standard.

-

Data Analysis: Quantify the concentration of anandamide in the tissue samples by comparing the peak area of anandamide to that of the internal standard and referencing a standard curve.

Western Blot for Phosphorylated ERK (p-ERK)

This protocol is used to assess the activation of the MAPK/ERK pathway.

-

Cell Culture and Treatment: Culture a suitable cell line (e.g., neuronal cells) and treat with AM374 at various concentrations and for different time points. A positive control, such as a growth factor that activates the ERK pathway, should be included.

-

Cell Lysis: Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST).

-

Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK).

-

Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total ERK to normalize the p-ERK signal.

-

Data Analysis: Quantify the band intensities using densitometry and express the results as the ratio of p-ERK to total ERK.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for evaluating the neuroprotective effects of AM374 in a rodent model of neurotoxicity.

Conclusion

AM374, as a potent inhibitor of FAAH, serves as a valuable tool for investigating the downstream consequences of enhanced anandamide signaling. The primary effects are mediated through cannabinoid receptors, leading to the modulation of intracellular signaling cascades such as the MAPK/ERK pathway. These molecular changes manifest in various physiological effects, including neuroprotection and analgesia. The experimental protocols and workflows described in this guide provide a framework for the continued investigation of FAAH inhibitors and their therapeutic potential. While much of the detailed recent research has focused on newer FAAH inhibitors, the foundational studies with compounds like AM374 have been instrumental in shaping our understanding of the endocannabinoid system.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Frontiers | A Personal Retrospective: Elevating Anandamide (AEA) by Targeting Fatty Acid Amide Hydrolase (FAAH) and the Fatty Acid Binding Proteins (FABPs) [frontiersin.org]

- 3. FAAH inhibitors in the limelight, but regrettably - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. NOVEL INHIBITOR OF FATTY ACID AMIDE HYDROLASE NORMALIZES CARDIOVASCULAR FUNCTION IN HYPERTENSION WITHOUT ADVERSE METABOLIC EFFECTS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Redirecting [linkinghub.elsevier.com]

- 8. Supersensitivity to anandamide and enhanced endogenous cannabinoid signaling in mice lacking fatty acid amide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]

AM 374: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on AM 374, a potent inhibitor of fatty acid amide hydrolase (FAAH). This document outlines its chemical properties, mechanism of action, experimental protocols, and its role within the endocannabinoid signaling pathway.

Chemical and Physical Properties

This compound, also known as hexadecyl sulfonyl fluoride, is a crucial tool for studying the endocannabinoid system. Its fundamental properties are summarized below.

| Property | Value | Reference |

| CAS Number | 86855-26-7 | [1][2] |

| Molecular Formula | C16H33FO2S | [1] |

| Molecular Weight | 308.5 g/mol | [1][2] |

| Synonyms | Hexadecyl sulfonylfluoride, HDSF, Palmitoyl sulfonyl fluoride | [2] |

Mechanism of Action

This compound is a potent and irreversible inhibitor of fatty acid amide hydrolase (FAAH), a key enzyme responsible for the degradation of the endocannabinoid anandamide (AEA) and other fatty acid amides.[3][4] By inhibiting FAAH, this compound effectively increases the endogenous levels of anandamide, thereby potentiating its signaling effects at cannabinoid receptors (CB1 and CB2) and other targets.[3][5] This enhancement of endocannabinoid tone has been shown to produce various physiological effects, including analgesia and anti-inflammatory responses.

Experimental Protocols

In Vitro FAAH Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound on FAAH in vitro. Commercial fluorescence-based assay kits are widely available and provide a convenient method for screening FAAH inhibitors.

Materials:

-

Recombinant human or rat FAAH

-

FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)

-

Fluorogenic FAAH substrate (e.g., AMC-arachidonoyl amide)

-

This compound

-

Solvent for inhibitor (e.g., DMSO)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare Reagents:

-

Dilute the FAAH enzyme to the desired concentration in cold FAAH Assay Buffer.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of this compound in FAAH Assay Buffer.

-

Prepare the FAAH substrate solution according to the manufacturer's instructions.

-

-

Assay Protocol:

-

To the wells of a 96-well plate, add the diluted FAAH enzyme.

-

Add the different concentrations of this compound or vehicle control to the respective wells.

-

Incubate the plate at 37°C for a pre-determined time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

-

Initiate the enzymatic reaction by adding the FAAH substrate to all wells.

-

Immediately measure the fluorescence in a kinetic mode or after a fixed incubation time (e.g., 30 minutes) at 37°C. The excitation wavelength is typically around 340-360 nm and the emission wavelength is around 450-465 nm for AMC-based substrates.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.

-

Determine the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve. This compound has been reported to have an IC50 value of 13 nM for amidase activity.[5]

-

In Vivo Administration in Rodent Models

This compound can be administered to rodents to study its effects on physiology and behavior. The following provides a general guideline for the preparation and administration of this compound for in vivo studies.

Solution Preparation:

-

For Intraperitoneal (IP) Injection: A suspension of this compound can be prepared. For a 2.5 mg/mL suspension, add 100 µL of a 25 mg/mL DMSO stock solution of this compound to 900 µL of 20% SBE-β-CD in saline and mix thoroughly.[5]

-

For Intracerebroventricular (ICV) Injection: Due to the need for a smaller injection volume and to avoid precipitation, a clear solution is preferable. A stock solution in DMSO can be diluted with a suitable vehicle like saline or artificial cerebrospinal fluid immediately before injection. For example, a dose of 20 µg of this compound has been administered via ICV injection in rats.[5]

Administration:

-

Intraperitoneal (IP) Injection: Administer the prepared suspension using standard IP injection techniques.

-

Intracerebroventricular (ICV) Injection: This procedure requires stereotaxic surgery to implant a guide cannula into the lateral ventricle of the brain. After a recovery period, conscious animals can be injected with the this compound solution through the cannula. The injection volume should be kept low (typically 1-5 µL) and administered slowly.

Anandamide Signaling Pathway